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molecular formula C16H18 B1293781 1,2-Di-p-tolylethane CAS No. 538-39-6

1,2-Di-p-tolylethane

Cat. No. B1293781
M. Wt: 210.31 g/mol
InChI Key: XCCQFUHBIRHLQT-UHFFFAOYSA-N
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Patent
US06369254B1

Procedure details

To a suspension of 9.55 g Mg (0.39 mol) and a crystal of I2 in 500 ml anhydrous THF was added a solution of 100 g p-methylbenzylchloride (0.71 mol) in 150 ml anhydrous THF under an inert atmosphere in 30 minutes. The exothermic reaction caused the mixture to reflux. Subsequently the reaction mixture was refluxed for 3 hours. The solvent was evaporated under reduced pressure and the remaining white solid was treated with 400 ml pentane and 400 ml aqueous 10% HCl. The organic layer was extracted with 150 ml saturated NaCl (2 times) and dried with MgSO4. The solvent was evaporated under reduced pressure giving 69.8 g (0.33 mol, 93%) product as a white powder.
[Compound]
Name
Mg
Quantity
9.55 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
II.[CH3:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Cl)=[CH:6][CH:5]=1>C1COCC1>[C:4]1([CH3:3])[CH:11]=[CH:10][C:7]([CH2:8][CH2:3][C:4]2[CH:11]=[CH:10][C:7]([CH3:8])=[CH:6][CH:5]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Mg
Quantity
9.55 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Name
Quantity
100 g
Type
reactant
Smiles
CC1=CC=C(CCl)C=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently the reaction mixture was refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the remaining white solid was treated with 400 ml pentane and 400 ml aqueous 10% HCl
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with 150 ml saturated NaCl (2 times)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)CCC1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mol
AMOUNT: MASS 69.8 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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